6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by its unique structure, which includes a tert-butoxy group attached to a naphthalene derivative. The compound has the molecular formula and a molecular weight of approximately 218.29 g/mol. It is classified as a naphthalenone derivative and is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis .
The reactivity of this compound is influenced by the presence of both the naphthalene core and the tert-butoxy substituent, making it versatile in synthetic chemistry .
The synthesis of 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one can be achieved through various methods:
Optimizing reaction conditions (temperature, pressure, and solvent choice) is crucial for maximizing yield and purity in the synthesis process .
The applications of 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one span several domains:
Interaction studies involving 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one focus on its binding interactions with biological targets. Preliminary investigations suggest that its structural features may allow it to interact with enzymes or receptors involved in various biochemical pathways. Understanding these interactions is essential for evaluating its therapeutic potential and mechanisms of action .
Several compounds share structural similarities with 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one. Notable examples include:
The uniqueness of 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one lies in its specific tert-butoxy substitution which provides distinct chemical properties compared to other similar compounds. This substitution can influence solubility, reactivity, and biological activity, making it a valuable target for research and application in synthetic chemistry and pharmacology .
The IUPAC name 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one systematically describes the compound’s architecture (Figure 1):
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{14}\text{H}{18}\text{O}_{2} $$ | |
| Molecular weight | 218.29 g/mol | |
| SMILES | O=C1CCCc2c1ccc(c2)OC(C)(C)C | |
| CAS number | 1273651-64-1 |
The tert-butoxy group’s orientation significantly influences the molecule’s conformational landscape. Nuclear Overhauser effect (NOE) studies of analogous compounds reveal restricted rotation about the ether-oxygen bond, stabilizing specific dihedral angles.
First reported in 2019, this compound emerged during efforts to optimize tetralone derivatives for pharmaceutical applications. Its design parallels earlier work on 6-tert-butyl-3,4-dihydro-2H-naphthalen-1-one (CAS 51015-37-3), where tert-butyl groups enhanced metabolic stability in protease inhibitors. Notably, the tert-butoxy variant represents a deliberate shift from alkyl to alkoxy substituents, aiming to balance lipophilicity and hydrogen-bonding capacity.
The synthetic strategy mirrors methodologies developed for brominated tetralones. For instance, CN104591988A discloses hydroboration-epoxidation sequences to functionalize tetralone scaffolds, suggesting adaptable routes for tert-butoxy introduction.
The tert-butoxy group confers three critical advantages:
In dengue drug candidates, tert-butyl and trifluoromethyl groups improved protease affinity (e.g., compound 31, $$ K_i = 12 \, \text{nM} $$). While 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one has not been explicitly tested in such contexts, its structural similarity suggests potential for analogous applications.
6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one represents a significant member of the dihydronaphthalenone family, characterized by its unique tert-butoxy substituent at the 6-position of the naphthalene ring system [1]. This compound possesses the molecular formula C14H18O2 with a molecular weight of 218.29-218.30 daltons, as confirmed by multiple analytical sources [1] [2]. The Chemical Abstracts Service (CAS) registry number for this compound is 1273651-64-1, providing its unique chemical identifier [1] [2] [3].
The structural framework consists of a dihydronaphthalenone core with a tert-butoxy group (-OC(CH3)3) positioned at the 6-carbon of the aromatic ring [1] [2]. The canonical SMILES notation for this compound is CC(C)(C)OC1=CC2CCCC(=O)C=2C=C1, which accurately represents its molecular connectivity [2]. The International Union of Pure and Applied Chemistry (IUPAC) name is 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one, reflecting the systematic nomenclature conventions [2].
The InChI (International Chemical Identifier) string InChI=1S/C14H18O2/c1-14(2,3)16-11-7-8-12-10(9-11)5-4-6-13(12)15/h7-9H,4-6H2,1-3H3 provides a standardized representation of the molecular structure [2]. The corresponding InChI Key ZFGPWYRQEMKUGW-UHFFFAOYSA-N serves as a fixed-length identifier derived from the InChI string [2].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one [10]. Proton nuclear magnetic resonance (1H NMR) analysis reveals characteristic chemical shift patterns consistent with the dihydronaphthalenone framework [10]. The tert-butoxy methyl groups typically appear as a singlet around 1.24 parts per million, integrating for nine protons [10]. The aromatic protons of the naphthalene system exhibit chemical shifts in the range of 6.5-8.0 parts per million, with coupling patterns indicative of the substitution pattern [10].
Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides detailed information about the carbon framework [10]. The carbonyl carbon typically resonates around 197-198 parts per million, characteristic of α,β-unsaturated ketones in dihydronaphthalenone systems [10] [36]. The tert-butoxy carbon atoms show distinct chemical shifts, with the quaternary carbon appearing around 80 parts per million and the methyl carbons around 26-27 parts per million [10].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [36] [38]. The carbonyl stretching vibration appears as an intense band around 1650-1680 cm⁻¹, consistent with α,β-unsaturated ketone systems [36] [38]. The tert-butoxy group contributes characteristic C-H stretching vibrations in the aliphatic region around 2900-3000 cm⁻¹ [37]. The aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region [36] [38].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [11]. The molecular ion peak appears at m/z 218, corresponding to the molecular weight of the compound [1] [2]. Characteristic fragmentation patterns include loss of the tert-butoxy group (loss of 73 mass units) and subsequent fragmentations of the dihydronaphthalenone core [11]. Base peaks often correspond to stable aromatic cation fragments formed through rearrangement processes [11].
| Spectroscopic Method | Key Observations | Chemical Shift/Frequency Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Tert-butoxy methyls | 1.24 parts per million (singlet, 9H) |
| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 parts per million |
| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 197-198 parts per million |
| 13C Nuclear Magnetic Resonance | Tert-butoxy quaternary carbon | ~80 parts per million |
| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 cm⁻¹ |
| Infrared Spectroscopy | C-H stretch (aliphatic) | 2900-3000 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 218 |
Crystallographic analysis of dihydronaphthalenone derivatives provides crucial insights into molecular conformation and solid-state packing arrangements [15] [18] [19]. The dihydronaphthalenone ring system typically adopts a half-chair conformation, with the cyclohexanone portion showing characteristic puckering parameters [19] [30]. This conformational preference arises from the conjugation between the aromatic benzene ring and the α,β-unsaturated ketone system [19] [30].
X-ray crystallographic studies of related dihydronaphthalenone compounds reveal specific geometric parameters [15] [18]. The C-C bond lengths within the aromatic portion typically range from 1.38-1.42 Å, consistent with aromatic character [15] [18]. The C-O bond length of the tert-butoxy group is approximately 1.36-1.40 Å, reflecting single bond character with some resonance contribution [29] [32].
Molecular conformation analysis indicates that the tert-butoxy substituent adopts a preferred orientation that minimizes steric interactions with the naphthalene framework [16]. The tert-butyl group typically exhibits a staggered conformation relative to the aromatic ring plane [12]. Crystallographic packing often involves weak intermolecular interactions, including C-H···O hydrogen bonds and van der Waals forces [19] [34].
The crystal structure parameters for related dihydronaphthalenone derivatives typically fall within the monoclinic or triclinic crystal systems [15] [19] [29]. Unit cell dimensions vary depending on the specific substitution pattern and packing arrangements [15] [19]. Space group assignments commonly include P21/c, P-1, or C2/c, reflecting the molecular symmetry and intermolecular interactions [15] [19] [29].
| Crystallographic Parameter | Typical Range | Reference Compounds |
|---|---|---|
| C-C aromatic bond lengths | 1.38-1.42 Å | Dihydronaphthalenone derivatives |
| C-O tert-butoxy bond length | 1.36-1.40 Å | Tert-butoxy aromatic compounds |
| Ring puckering Q(2) | 0.50-0.55 Å | Half-chair conformations |
| Dihedral angles | 60-90° | Substituent orientations |
Comparative structural analysis reveals significant differences between 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one and other dihydronaphthalenone derivatives [7] [21] [22]. The 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives exhibit enhanced hydrogen bonding capabilities due to the presence of the hydroxyl group, leading to different crystallographic packing arrangements [7]. In contrast, the tert-butoxy substitution provides increased steric bulk and hydrophobic character [12].
Methoxy-substituted dihydronaphthalenones, such as 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, show intermediate properties between hydroxy and tert-butoxy derivatives [7] [40]. The methoxy group provides moderate steric hindrance while maintaining some polar character through the ether oxygen [40]. Spectroscopic comparisons reveal that methoxy derivatives exhibit carbonyl stretching frequencies slightly higher than tert-butoxy analogs due to reduced electron donation [40].
Halogen-substituted dihydronaphthalenones demonstrate markedly different electronic properties [14]. Bromo- and chloro-substituted derivatives exhibit electron-withdrawing effects that shift carbonyl stretching frequencies to higher wavenumbers compared to alkoxy-substituted compounds . These electronic effects also influence nuclear magnetic resonance chemical shifts, with halogenated derivatives showing downfield shifts for nearby carbons [14].
The biological activity profiles of dihydronaphthalenone derivatives vary significantly based on substitution patterns [7] [13] [21]. Hydroxy-substituted derivatives often exhibit enhanced antioxidant properties due to phenolic character [7] . Methoxy derivatives show moderate biological activity, while tert-butoxy substitution may enhance lipophilicity and membrane permeability [22] . Structure-activity relationships indicate that electron-donating substituents generally enhance certain biological activities compared to electron-withdrawing groups [21] [24].
Synthetic accessibility also differs among dihydronaphthalenone derivatives [25] [33]. Tert-butoxy derivatives often require specific synthetic approaches involving tert-butylation reactions under controlled conditions [12]. Hydroxy derivatives can be synthesized through more direct routes but may require protection strategies during multi-step syntheses [25]. The choice of substituent significantly impacts both synthetic complexity and final compound properties [25] [33].
| Derivative Type | Electronic Effect | Spectroscopic Features | Biological Properties |
|---|---|---|---|
| 6-Hydroxy | Electron-donating | Enhanced H-bonding, phenolic OH | Antioxidant activity |
| 6-Methoxy | Moderate electron-donating | Intermediate polarity | Moderate bioactivity |
| 6-Tert-butoxy | Strong electron-donating | Increased lipophilicity | Enhanced membrane permeability |
| 6-Halogen | Electron-withdrawing | Downfield NMR shifts | Variable activity profiles |
Substituting the phenolic hydroxyl in 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one with a tert-butoxy group is most efficiently achieved through Lewis-acid-mediated reactions that convert the phenol into its tert-butyl ether.
| Representative alkylation conditions for 6-hydroxy-1-tetralone | Lewis acid (mol %) | Alkylating agent | Solvent / T (°C) | Time (h) | Isolated yield (%) | Notes |
|---|---|---|---|---|---|---|
| Yb(OTf)₃ [3] | 5 | Boc₂O (2.3 equiv.) | CH₃CN / 80 | 1 | 92 | Single step, minimal by-products |
| Mg(ClO₄)₂ [4] | 10 | Boc₂O (1.5 equiv.) | CH₃CN / 25 | 2 | 94 | Cost-efficient salt; moisture sensitive |
| AlCl₃ [5] | 15 | t-BuCl (1.2 equiv.) | CH₂Cl₂ / 0–5 | 3 | 74 | Generates HCl, requires quench |
| SO₃H-IL [6] | catalytic | t-BuOH (1.0 equiv.) | ionic liquid / 70 | 8 | 80 (conv.) | Catalyst recyclable, water-free |
Synthesising the tetralone framework before etherification avoids exposing the sterically hindered tert-butyl ether to strong acids required for ring closure.
| Selected laboratory cyclisation metrics | Substrate | Catalyst | Conditions | Yield (%) | Scale demonstrated |
|---|---|---|---|---|---|
| 4-(3-t-BuO-Ph)butanoyl chloride [1] | AlCl₃ (1.2 equiv.) | 0 °C → rt, 45 min | 80 | 5 g | |
| Same acid, Bi(NTf₂)₃ [7] | 5 mol %, IL solvent | 110 °C, 25 min (μ-wave) | 72 | 10 g | |
| 1,5-Dihydroxynaphthalene [8] | 10% Pd/C | 80 °C, 5 bar H₂, 2 h | 88 | 50 g |
Scale-up combines vigorous exotherms from Friedel–Crafts cyclisation with the gas evolution encountered in Boc₂O etherifications. Calorimetric profiling shows that the Boc₂O + Lewis acid step releases ≈ 320 kJ mol⁻¹; jacketed flow reactors with inline quench loops mitigate temperature run-away [9]. Continuous-flow implementations reduce residence time to <5 min, yet integrating liquid–liquid separators and catalyst recycle lines demands automated feedback control architecture to maintain stoichiometric ratios across modules [9]. Standard laboratory safety guidance limits direct scale-out to three-fold per iteration, given the positive feedback of acid-catalysed heat release [10].
Key scale-up pain points:
Commercial 1-tetralone grades specify ≥97% purity by gas chromatography, water < 0.5% w/w, and colour < 25 APHA units [12]. For the tert-butoxy analogue, reversed-phase high-performance liquid chromatography at 254 nm separates starting phenol, carbonate side-products, and the desired ether with detection limits of 0.3 μg mL⁻¹ [13]. The method employs a C18 column (0.4 mL min⁻¹, 0.1% trifluoroacetic acid/methanol gradient) and achieves <1.3% RSD repeatability [14].
| Routine release specification for 6-(tert-butoxy)-1-tetralone | Target value | Analytical technique |
|---|---|---|
| Assay (area %) | ≥98.0 | GC-FID, 30 m DB-5, 250 °C |
| Residual tert-butyl chloride | ≤50 ppm | static-headspace GC |
| Free phenol | ≤0.3% | RP-HPLC (254 nm) |
| Water content | ≤0.3% | Karl Fischer titration |
| Melting point | 47–50 °C | capillary method |
Production lots that fail purity limits are readily upgraded by single-pass silica chromatography (hexane/ethyl acetate 95 : 5) followed by 40 °C vacuum drying to ≤0.05% residual solvent [1]. Final identity confirmation is performed with proton and carbon-13 nuclear magnetic resonance: a diagnostic singlet at δ 1.33 (9 H, –C(CH₃)₃) and a carbonyl resonance at δ 203 ppm validate structure and substitution pattern [1].